BenchChemオンラインストアへようこそ!

D-Valsartan

Enantiomeric purity HPLC method validation Pharmaceutical quality control

Valsartan D- (CAS 137862-87-4), also designated as Valsartan EP Impurity A, Valsartan USP Related Compound A, ent-Valsartan, or (R)-Valsartan, is the R-enantiomer of the angiotensin II type 1 (AT1) receptor blocker valsartan. Therapeutically, valsartan is used for the management of hypertension and heart failure, and its pharmacological activity is highly stereospecific, residing in the S-enantiomer (L-Valsartan).

Molecular Formula C24H29N5O3
Molecular Weight 435.5 g/mol
CAS No. 137862-87-4
Cat. No. B131288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valsartan
CAS137862-87-4
SynonymsN-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-D-valine;  CGP 49309;  (R)-N-Valeryl-N-([2’-(1H-tetrazole-5-yl)-biphenyl-4-yl]-methyl)-valine;  USP Valsartan Related Compound A; _x000B__x000B__x000B_
Molecular FormulaC24H29N5O3
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
InChIInChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1
InChIKeyACWBQPMHZXGDFX-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valsartan D- (CAS 137862-87-4) Enantiomeric Impurity Reference Standard for Analytical Quality Control and Regulatory Compliance


Valsartan D- (CAS 137862-87-4), also designated as Valsartan EP Impurity A, Valsartan USP Related Compound A, ent-Valsartan, or (R)-Valsartan, is the R-enantiomer of the angiotensin II type 1 (AT1) receptor blocker valsartan [1]. Therapeutically, valsartan is used for the management of hypertension and heart failure, and its pharmacological activity is highly stereospecific, residing in the S-enantiomer (L-Valsartan) [2]. The D-enantiomer lacks meaningful AT1 receptor antagonism and is classified as a process-related impurity arising from racemization during synthesis [3][4]. Consequently, the primary utility of Valsartan D- is as a highly characterized analytical reference standard for chiral purity testing, enantiomeric impurity quantification, and method validation within pharmaceutical quality control (QC) and regulatory submissions (e.g., ANDA, NDA) [5].

Why Valsartan D- Cannot Be Substituted by Other Valsartan Impurities or Generic Reference Materials


In the context of pharmaceutical quality control, substituting Valsartan D- (Impurity A) with another valsartan-related substance—such as Impurity B (CAS 137863-20-8) or Impurity C (CAS 137863-92-4)—is scientifically invalid due to distinct chemical identities, chromatographic behaviors, and regulatory specifications [1]. Each impurity possesses a unique molecular structure and, critically, a different acceptance limit defined by compendial monographs (e.g., BP 2025, Ph. Eur.) [2]. For example, Impurity A has a specific limit of NMT 1.0%, whereas Impurity C is limited to NMT 0.2% [2]. Using an incorrect reference standard would lead to inaccurate quantification, potentially masking non-compliance and compromising batch release decisions. Furthermore, the D-enantiomer is specifically required for chiral method system suitability testing (e.g., resolution ≥2.0 from the valsartan peak), a function that structurally dissimilar impurities cannot fulfill [2][3].

Quantitative Differentiation of Valsartan D-: Validated Analytical Performance Data and Specification Benchmarks


Chiral HPLC Method Validation: Superior Linearity and Low Quantitation Limit for Enantiomeric Purity Testing

A validated chiral HPLC method for quantifying CGP 49309 (Valsartan D-) in the presence of its active enantiomer valsartan demonstrates high analytical sensitivity [1]. The method, employing an α1-acid glycoprotein (Chiral AGP) column, achieves a limit of quantitation (LOQ) of 0.1% and a limit of detection (LOD) of 0.04% relative to a valsartan concentration of 1 mg/mL [1]. This performance enables robust detection and quantification of the R-enantiomer well below the compendial acceptance limit of 1.0% [2]. In comparison, a more recent capillary electrophoresis (CE) method for the same analyte reports an LOQ of 0.05% and an LOD of 0.01% [3]. While the CE method offers slightly lower detection limits, the HPLC method remains a widely adopted, robust industry standard with well-established linearity (r > 0.999 over 0.1-4%) and high accuracy (average 96.7%) [1].

Enantiomeric purity HPLC method validation Pharmaceutical quality control

Pharmacopoeial Impurity Specification: Higher Permitted Limit vs. Other Valsartan Impurities

According to the British Pharmacopoeia (BP) 2025 monograph for valsartan, the acceptance criterion for Impurity A (D-Valsartan) is "not more than the area of the principal peak in the chromatogram obtained with reference solution (b) (1.0 per cent)" [1]. This 1.0% limit is significantly higher than the limit specified for Impurity C in the same monograph, which is "not more than twice the area of the principal peak in the chromatogram obtained with reference solution (a) (0.2 per cent)" [1]. This quantitative difference reflects a risk-based approach to impurity control; the stereoisomeric impurity A is considered less toxicologically significant than process-related impurities like Impurity C, allowing a higher, yet rigorously controlled, threshold [2].

Pharmacopoeial standards Impurity profiling Regulatory compliance

Industrial Process Control: Validated Refining Method Reduces D-Isomer Content from ≥10% to <0.5%

During the industrial synthesis of valsartan, racemization can occur, leading to D-isomer levels of 10% or higher in mother liquors [1]. A patented refining method addresses this challenge, demonstrating that valsartan containing ≥10% D-isomer can be purified to achieve a final D-isomer content of less than 0.5% [1]. This represents a >20-fold reduction in the impurity level, enabling the recovery of pharmaceutically acceptable valsartan from otherwise non-compliant process streams [2]. The method, which involves salification and crystallization from butanone/water mixtures, achieves this purification with a yield of 40% or greater, demonstrating industrial viability [1].

Process chemistry Enantiomeric purification Industrial manufacturing

Stability Profile of Impurity A Standard Solutions: Differentiated Shelf-Life vs. Impurities B and C

A stability study of valsartan impurity standard solutions under refrigerated conditions (2-8°C) revealed distinct degradation profiles [1]. Valsartan Impurity A (D-Valsartan) standard solutions were found to maintain acceptable stability (≥90% of initial concentration) for approximately 51 days [1]. In contrast, solutions of Valsartan Impurity B and Valsartan Impurity C exhibited significantly longer stability, remaining stable for up to 4 months (≈120 days) under identical storage conditions [1]. This data indicates that Impurity A standard solutions are comparatively less stable than Impurity B and C solutions, necessitating more frequent preparation or stricter storage protocols to ensure analytical accuracy [1].

Reference standard stability Analytical method lifecycle Quality control

Capillary Electrophoresis Method Validation: Validated Range and Precision for R-Enantiomer Quantification

A capillary zone electrophoresis (CZE) method using acetyl-β-cyclodextrin as a chiral selector was validated for the determination of the R-enantiomer of valsartan [1]. The method was validated over a linear range of 0.05% to 3.0% (relative to 1 mg/mL valsartan), with a limit of detection (LOD) of 0.01% and a limit of quantitation (LOQ) of 0.05% [1]. Intra-day precision ranged from 2.57% to 5.60% RSD, and inter-day precision ranged from 4.46% to 6.76% RSD for peak area ratio [1]. Percentage recovery of the R-enantiomer in valsartan tablets ranged from 97.0% to 99.6% [1]. Compared to the earlier HPLC method [2], this CE method offers lower LOD/LOQ and does not require expensive chiral stationary phases, providing a cost-effective orthogonal approach for enantiomeric purity analysis [3].

Capillary electrophoresis Chiral separation Method validation

Primary Application Scenarios for Valsartan D- (CAS 137862-87-4) in Analytical Development and Quality Control


Chiral Purity Testing of Valsartan API and Drug Products (USP/EP Compliance)

Valsartan D- serves as the primary reference standard for the 'Enantiomeric Purity' test mandated by the USP and EP monographs for valsartan [1]. QC laboratories utilize this compound to prepare system suitability solutions, ensuring baseline resolution (minimum 2.0) between the D-enantiomer and the S-enantiomer peaks [1]. Quantification of the D-enantiomer in API batches or finished tablets is performed against a calibration curve generated using this reference material, directly determining compliance with the NMT 1.0% acceptance criterion [1].

Method Development and Validation for Enantiomeric Separation

Analytical R&D groups employ Valsartan D- as a critical test analyte during the development and validation of new chiral separation methods (e.g., HPLC, UPLC, SFC, CE) for valsartan [2][3]. Its well-characterized chromatographic behavior on chiral AGP and amylose-based stationary phases provides a benchmark for evaluating column performance, mobile phase optimization, and establishing validation parameters such as specificity, linearity, LOD, LOQ, accuracy, and precision [2][3].

Process Development and Control in Valsartan API Manufacturing

During the chemical synthesis of valsartan, racemization can lead to unacceptable levels of the D-enantiomer [4]. Valsartan D- is used as a reference marker to monitor and control the efficiency of purification steps (e.g., crystallization, chiral resolution) [4]. Analytical data generated using this standard informs process optimization, enabling manufacturers to achieve the required enantiomeric purity (<0.5% post-refining) and maximize yield, as described in industrial patents [4].

Stability-Indicating Method Development and Forced Degradation Studies

Given its defined stability profile under various conditions (e.g., 51 days at 2-8°C) [5], Valsartan D- is included as a marker in stability-indicating HPLC methods for valsartan drug products [6]. Monitoring the levels of this enantiomeric impurity during long-term and accelerated stability studies provides data on the stereochemical integrity of the drug substance and finished dosage form, which is essential for establishing shelf-life and storage conditions [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Valsartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.